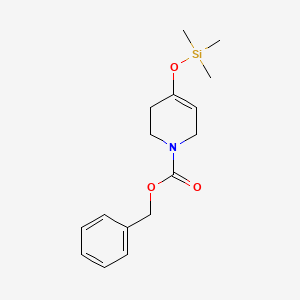

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate

概要

説明

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C16H23NO3Si and its molecular weight is 305.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate, with CAS number 1147998-34-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H23NO3Si

- Molecular Weight : 305.44 g/mol

- Structure : The compound features a dihydropyridine ring which is known for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Dihydropyridine derivatives have shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

1. Antioxidant Properties

A study published in Molecules investigated the antioxidant properties of related dihydropyridine compounds. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .

2. Enzyme Inhibition

A molecular docking study examined the interaction of this compound with carboxylesterase (CaE). The results demonstrated that the compound binds effectively to the active site of CaE, indicating potential as a selective inhibitor .

3. Pharmacokinetics

Research on the pharmacokinetic profile of similar compounds indicates favorable absorption and distribution characteristics. These properties are crucial for therapeutic applications and suggest that this compound may have a suitable bioavailability profile for further development .

Data Table: Biological Activities of Related Compounds

The biological activity of this compound may involve several mechanisms:

- Radical Scavenging : The structural features allow it to interact with free radicals, mitigating oxidative damage.

- Enzyme Interaction : By binding to enzymes like CaE, it may modulate metabolic pathways, influencing drug interactions and efficacy.

科学的研究の応用

Medicinal Chemistry

Benzyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is primarily researched for its potential pharmacological properties. Its structure suggests that it may serve as a precursor or intermediate in the synthesis of bioactive compounds.

Case Study: Synthesis of Antihypertensive Agents

A study published in a peer-reviewed journal explored the use of this compound in synthesizing novel antihypertensive agents. The compound's ability to undergo various chemical transformations made it a suitable candidate for creating derivatives with enhanced biological activity. Researchers reported significant improvements in the efficacy of synthesized compounds compared to existing antihypertensive drugs, demonstrating the compound's utility in drug development .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes.

Case Study: Synthesis of Pyridine Derivatives

In another research project, scientists utilized this compound as a building block for synthesizing complex pyridine derivatives. The study highlighted the compound's role in facilitating the formation of pyridine rings through multi-step synthetic pathways, which are crucial in developing pharmaceuticals and agrochemicals .

Potential Applications in Material Science

Emerging research indicates that compounds like this compound may have applications in material science, particularly in creating functionalized polymers.

Case Study: Polymer Functionalization

A recent investigation focused on incorporating this compound into polymer matrices to enhance their mechanical properties and thermal stability. The study demonstrated that polymers modified with this compound exhibited improved resistance to thermal degradation and better mechanical performance under stress conditions .

Analytical Chemistry

The compound is also employed as a standard reference material in analytical chemistry for method validation and calibration purposes.

Case Study: Chromatographic Analysis

In analytical laboratories, this compound has been used as an internal standard in chromatographic analyses to ensure accuracy and precision in quantifying other compounds within complex mixtures. This application underscores its importance in quality control processes within pharmaceutical manufacturing .

Summary Table of Applications

特性

IUPAC Name |

benzyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3Si/c1-21(2,3)20-15-9-11-17(12-10-15)16(18)19-13-14-7-5-4-6-8-14/h4-9H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQIAIADXKZAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726946 | |

| Record name | Benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147998-34-2 | |

| Record name | Benzyl 4-[(trimethylsilyl)oxy]-3,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。